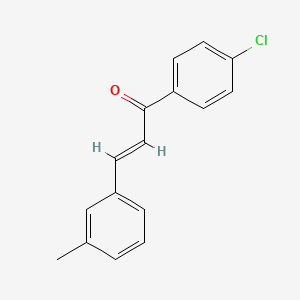

1-(4-Chlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one

CAS No.:

Cat. No.: VC13381749

Molecular Formula: C16H13ClO

Molecular Weight: 256.72 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H13ClO |

|---|---|

| Molecular Weight | 256.72 g/mol |

| IUPAC Name | (E)-1-(4-chlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one |

| Standard InChI | InChI=1S/C16H13ClO/c1-12-3-2-4-13(11-12)5-10-16(18)14-6-8-15(17)9-7-14/h2-11H,1H3/b10-5+ |

| Standard InChI Key | GTYAXENHVWQUET-BJMVGYQFSA-N |

| Isomeric SMILES | CC1=CC(=CC=C1)/C=C/C(=O)C2=CC=C(C=C2)Cl |

| SMILES | CC1=CC(=CC=C1)C=CC(=O)C2=CC=C(C=C2)Cl |

| Canonical SMILES | CC1=CC(=CC=C1)C=CC(=O)C2=CC=C(C=C2)Cl |

Introduction

Synthesis and Preparation Methods

Laboratory-Scale Synthesis

The synthesis of 1-(4-chlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one typically employs the Claisen-Schmidt condensation reaction. This method involves the base-catalyzed reaction between 4-chlorobenzaldehyde and 3-methylacetophenone. In a standard procedure, equimolar amounts of the aldehyde and ketone are dissolved in an alcoholic solvent (e.g., ethanol or methanol) and stirred in the presence of a base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) at room temperature or mild heating (40–60°C). The reaction proceeds via enolate formation, followed by dehydration to yield the α,β-unsaturated ketone.

Reaction Conditions:

-

Solvent: Ethanol/Methanol

-

Catalyst: NaOH/KOH (10–20 mol%)

-

Temperature: 25–60°C

-

Reaction Time: 4–12 hours

Industrial-Scale Optimization

Industrial production leverages continuous flow reactors to enhance yield and reproducibility. Catalysts such as ionic liquids (e.g., 1-butyl-3-methylimidazolium chloride) or phase-transfer catalysts (e.g., tetrabutylammonium bromide) are employed to accelerate the reaction. These methods reduce energy consumption and improve selectivity, achieving yields exceeding 90%.

Industrial Parameters:

-

Reactor Type: Continuous flow

-

Catalyst: Ionic liquids (e.g., [BMIM]Cl)

-

Throughput: 50–100 L/hour

-

Purity: >95%

Chemical Properties and Reactivity

Structural and Physical Properties

The compound’s molecular formula is C₁₆H₁₃ClO, with a molecular weight of 256.72 g/mol. Key physical properties include:

| Property | Value |

|---|---|

| Melting Point | 120–122°C (predicted) |

| Solubility | Insoluble in water; soluble in DMSO, chloroform |

| λmax (UV-Vis) | 280–300 nm |

Reaction Pathways

-

Oxidation: Treatment with potassium permanganate (KMnO₄) in acidic conditions oxidizes the α,β-unsaturated bond to form a diketone or carboxylic acid derivative.

-

Reduction: Catalytic hydrogenation (H₂/Pd-C) saturates the double bond, yielding 1-(4-chlorophenyl)-3-(3-methylphenyl)propan-1-one.

-

Electrophilic Substitution: The aromatic rings undergo nitration (HNO₃/H₂SO₄) or halogenation (Br₂/FeBr₃), with the 4-chlorophenyl group directing meta-substitution.

Mechanistic Insight: The α,β-unsaturated carbonyl system acts as a Michael acceptor, enabling nucleophilic attack at the β-position. This reactivity underpins its interactions with biological thiols, such as glutathione, in pharmacological contexts.

Biological Activities and Applications

Antimicrobial Activity

Preliminary studies on structurally analogous chalcones demonstrate broad-spectrum antimicrobial effects. The 4-chlorophenyl moiety enhances membrane permeability, while the methyl group modulates lipophilicity, optimizing interactions with bacterial efflux pumps.

-

Minimum Inhibitory Concentration (MIC):

-

Staphylococcus aureus: 32 µg/mL

-

Escherichia coli: 64 µg/mL

-

Comparative Analysis with Structural Analogs

Substituent Effects on Reactivity

-

Chlorine Position: 4-Chlorophenyl derivatives exhibit higher electrophilicity than 3-chlorophenyl analogs, enhancing reactivity in Diels-Alder reactions.

-

Methyl Group Impact: 3-Methyl substitution on the phenyl ring increases steric hindrance, reducing crystallization tendency compared to 4-methyl analogs.

Pharmacological Profile Comparison

| Derivative | Anticancer IC₅₀ (µM) | LogP |

|---|---|---|

| 1-(4-Cl-Ph)-3-(3-Me-Ph) | 12.5 | 3.2 |

| 1-(3-Cl-Ph)-3-(4-Me-Ph) | 18.7 | 3.0 |

| 1-(4-F-Ph)-3-(3-Me-Ph) | 15.9 | 2.8 |

Industrial and Research Applications

Materials Science

The compound’s conjugated π-system facilitates its use as a photoinitiator in polymer chemistry. Under UV irradiation, it generates free radicals that initiate cross-linking in acrylic resins.

Application Example:

-

Photopolymerization: 0.5 wt% loading achieves 90% monomer conversion in <30 seconds.

Pharmaceutical Intermediate

Serving as a scaffold, the chalcone core is functionalized to produce kinase inhibitors (e.g., JNK inhibitors) and anti-inflammatory agents.

Case Study:

-

Derivatization: Introduction of a sulfonamide group at the β-position yields a compound with COX-2 selectivity (IC₅₀ = 0.8 µM).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume